1,1,1,2,2,4,4,4-Octafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,4,4,4-Octafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₂F₈. It is a colorless, odorless gas at room temperature and is known for its high chemical stability and low reactivity. This compound is part of the family of perfluorocarbons, which are characterized by the replacement of hydrogen atoms with fluorine atoms, resulting in unique chemical and physical properties .
Vorbereitungsmethoden
1,1,1,2,2,4,4,4-Octafluorobutane can be synthesized through various methods. One common synthetic route involves the fluorination of butane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires high temperatures and pressures to achieve complete fluorination. Industrial production methods often involve the use of specialized reactors and catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
1,1,1,2,2,4,4,4-Octafluorobutane is known for its high chemical stability, making it relatively inert under standard conditions. it can undergo certain reactions under specific conditions:
Oxidation: At high temperatures and in the presence of strong oxidizing agents, this compound can undergo oxidation to form various fluorinated byproducts.
Substitution: Although less common, substitution reactions can occur, where fluorine atoms are replaced by other functional groups under specific conditions
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,4,4,4-Octafluorobutane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent for various chemical reactions due to its inert nature and ability to dissolve a wide range of substances.
Biology: In biological research, it is used as a tracer gas in respiratory studies and as a contrast agent in imaging techniques.
Medicine: Its high stability and low reactivity make it suitable for use in medical applications, such as in the development of drug delivery systems.
Industry: It is used in the electronics industry for plasma etching and cleaning processes due to its ability to form stable plasmas
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,4,4,4-Octafluorobutane is primarily related to its physical properties rather than chemical reactivity. Its high density and low solubility in water make it an effective tracer gas in various applications. In plasma etching, it forms reactive fluorine species that can selectively etch materials .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,4,4,4-Octafluorobutane can be compared with other perfluorinated compounds such as:
Perfluorobutane (C₄F₁₀): Similar in structure but with all hydrogen atoms replaced by fluorine.
Perfluorohexane (C₆F₁₄): A longer-chain perfluorocarbon with similar chemical properties but different physical properties due to its larger size.
Perfluorooctane (C₈F₁₆): Another longer-chain perfluorocarbon with applications in similar fields but with different handling and safety considerations
This compound stands out due to its specific balance of chemical stability, physical properties, and versatility in various applications.
Eigenschaften
Molekularformel |
C4H2F8 |
---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
1,1,1,2,2,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4H2F8/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2 |
InChI-Schlüssel |
BJGMDDXEWGMYHD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.